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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B043202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of three prominent

Fibroblast Growth Factor Receptor (FGFR) inhibitors: AZD4547, a selective FGFR inhibitor with

a non-pyrrolopyridine scaffold, and two other inhibitors, Infigratinib and Dovitinib, for which

more comprehensive public data is available. While the originally requested "1H-Pyrrolo[2,3-
c]pyridin-5-amine" is not extensively characterized in publicly available literature, this guide

uses well-documented FGFR inhibitors to illustrate the principles of cross-reactivity profiling, a

critical step in preclinical drug development. Understanding the selectivity of a kinase inhibitor

is paramount for predicting its therapeutic window and potential off-target effects.

This document summarizes quantitative data on the inhibitory activity of these compounds

against a panel of kinases, provides detailed experimental protocols for key assays, and

visualizes relevant experimental workflows and signaling pathways.

Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety and efficacy. The

following tables present the half-maximal inhibitory concentration (IC50) values for AZD4547,

Infigratinib, and Dovitinib against their primary targets (FGFRs) and a panel of off-target

kinases. Lower IC50 values indicate greater potency.

Table 1: Potency Against Primary FGFR Targets
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Kinase AZD4547 IC50 (nM)
Infigratinib
(BGJ398) IC50 (nM)

Dovitinib (TKI258)
IC50 (nM)

FGFR1 0.2[1] 0.9[2][3] 8[4]

FGFR2 2.5[5] 1.4[2][3] N/A

FGFR3 1.8[5] 1[2][3] 9[4]

FGFR4 165[1][5] 60[2][3] N/A

Table 2: Cross-Reactivity Against a Panel of Off-Target Kinases
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Kinase Family Kinase
AZD4547 IC50
(nM)

Infigratinib
(BGJ398) IC50
(nM)

Dovitinib
(TKI258) IC50
(nM)

VEGFR Family KDR (VEGFR2) 24[1] 180[2] 13[4]

VEGFR1 N/A N/A 10[4]

VEGFR3 N/A N/A 8[4]

PDGFR Family PDGFRα >1000 N/A 210[4]

PDGFRβ >1000 N/A 27[4]

SRC Family LCK N/A 2500[2] N/A

LYN N/A 300[2] N/A

FYN N/A 1900[2] N/A

YES N/A 1100[2] N/A

ABL Family ABL N/A 2300[2] N/A

Other RTKs c-Kit >1000 750[2] 2[4]

FLT3 >1000 N/A 1[4]

CSF-1R N/A N/A 36[4]

IGFR 581[1] N/A >1000

Other Kinases

ALK, CHK1,

EGFR, MAPK1,

MEK1, p70S6K,

PKB, Src, Tie2,

PI3-kinase

No Inhibition

Detected
N/A N/A

N/A: Data not available in the searched sources.

Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for a clear

understanding of the data. The following diagrams were generated using the Graphviz DOT
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Caption: Workflow for Kinase Cross-Reactivity Profiling.
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Caption: Simplified FGFR Signaling Pathway and Inhibition by AZD4547.

Experimental Protocols
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Detailed and reproducible experimental protocols are fundamental for robust scientific

research. Below are methodologies for key experiments involved in kinase inhibitor profiling.

Radiometric Kinase Assay (Filter Binding Assay)
This method is considered a gold standard and directly measures the incorporation of a

radiolabeled phosphate from [γ-³³P]ATP into a kinase substrate.

Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific

peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a

filter membrane, while unincorporated [γ-³³P]ATP is washed away. The radioactivity retained on

the filter is proportional to the kinase activity.

Materials:

Purified kinase

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

[γ-³³P]ATP

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT,

250 µg/mL PEG 20000)[2]

Test inhibitor (serially diluted in DMSO)

96-well plates

Phosphocellulose filter plates (e.g., P81)

Stop solution (e.g., 75 mM phosphoric acid)

Scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, add 10 µL of the 3-fold concentrated test inhibitor or

DMSO (for control).
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Add 10 µL of the substrate mixture containing the peptide substrate and [γ-³³P]ATP.[2]

Initiate Reaction: Start the reaction by adding 10 µL of the 3-fold concentrated kinase

solution to each well. The final reaction volume is 30 µL.[2]

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-60

minutes), ensuring the reaction is in the linear range.

Stop Reaction and Capture: Stop the reaction by adding an excess of phosphoric acid.

Transfer the reaction mixture to the phosphocellulose filter plate.

Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration

relative to the DMSO control. Determine the IC50 values by fitting the data to a sigmoidal

dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay (e.g., LANCE® Ultra)
This is a homogeneous, non-radiometric assay format that is well-suited for high-throughput

screening.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by

a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated

peptide. When the Eu-donor and ULight™-acceptor are in close proximity, excitation of the Eu

chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits

light at 665 nm. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Materials:

Purified kinase
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ULight™-labeled peptide substrate

Europium-labeled anti-phospho-substrate antibody

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)[6]

Test inhibitor (serially diluted in DMSO)

Stop solution (e.g., EDTA in LANCE Detection Buffer)

Low-volume 384-well plates

TR-FRET-compatible plate reader

Procedure:

Reaction Setup: To a 384-well plate, add 2.5 µL of the 4-fold concentrated test inhibitor or

DMSO.

Add 2.5 µL of the 4-fold concentrated kinase solution.

Initiate Reaction: Add 5 µL of a 2-fold concentrated solution of ATP and ULight™-labeled

substrate to start the reaction.

Incubation: Cover the plate and incubate at room temperature for 60 minutes.[6]

Stop and Detect: Add 5 µL of the stop/detection mix containing EDTA and the Eu-labeled

antibody.

Final Incubation: Cover the plate and incubate for another 60 minutes at room temperature

to allow for antibody binding.[6]

Detection: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at

615 nm (Eu donor) and 665 nm (ULight™ acceptor).
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Data Analysis: Calculate the 665/615 nm emission ratio. The percentage of inhibition is

determined relative to DMSO controls, and IC50 values are generated using a dose-

response curve fit.

Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery,

providing critical insights into a compound's selectivity and potential for off-target effects. As

demonstrated by the comparison of AZD4547, Infigratinib, and Dovitinib, inhibitors targeting the

same primary kinase family (FGFR) can have vastly different selectivity profiles. AZD4547

exhibits high selectivity for FGFRs over a range of other kinases. In contrast, Dovitinib is a

multi-targeted inhibitor with potent activity against VEGFRs and other receptor tyrosine kinases

in addition to FGFRs. Infigratinib shows a profile that is highly selective for the FGFR family but

with some off-target activity at higher concentrations.

This comparative guide, while using representative compounds due to the limited public data

on "1H-Pyrrolo[2,3-c]pyridin-5-amine," underscores the importance of comprehensive

profiling. The choice between a highly selective and a multi-targeted inhibitor is dependent on

the therapeutic strategy, the genetic context of the disease, and the potential for acquired

resistance. The detailed protocols and workflows provided herein offer a framework for

researchers to conduct their own rigorous cross-reactivity studies, ultimately leading to the

development of safer and more effective kinase inhibitor therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

2. selleckchem.com [selleckchem.com]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b043202?utm_src=pdf-body
https://www.benchchem.com/product/b043202?utm_src=pdf-custom-synthesis
https://www.chemicalprobes.org/azd4547
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://www.medchemexpress.com/NVP-BGJ398.html
https://www.medchemexpress.com/Dovitinib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR
Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC
[pmc.ncbi.nlm.nih.gov]

6. resources.revvity.com [resources.revvity.com]

To cite this document: BenchChem. [A Comparative Cross-Reactivity Profile of FGFR
Inhibitors: AZD4547, Infigratinib, and Dovitinib]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b043202#cross-reactivity-profiling-of-1h-pyrrolo-2-
3-c-pyridin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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